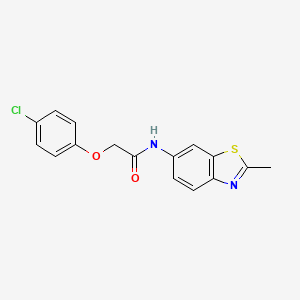

2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-10-18-14-7-4-12(8-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFMPDQELOVMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Overview

2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is associated with various pharmacological effects, including anticancer, antibacterial, and antifungal properties. The following sections detail the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

The chemical formula for 2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is . Its structure includes:

- A chlorophenoxy group

- A benzothiazole derivative

- An acetamide functional group

Anticancer Properties

Research indicates that compounds containing benzothiazole structures exhibit significant anticancer activity. A study highlighted the ability of related compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to 2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide have shown efficacy against different cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antibacterial and Antifungal Activity

The biological activity of benzothiazole derivatives often extends to antibacterial and antifungal properties. Compounds in this class have been shown to disrupt bacterial cell wall synthesis and inhibit fungal growth. For example, studies have demonstrated that certain benzothiazole derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .

Case Studies

Case Study 1: Osteoclastogenesis Inhibition

A notable study investigated the effects of related compounds on osteoclastogenesis. The compound N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), which shares structural similarities with 2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, exhibited strong inhibitory effects on osteoclast differentiation. This study found that PPOAC-Bz altered mRNA expressions of osteoclast-specific markers and significantly reduced bone resorption activity in vitro and in vivo .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of benzothiazole derivatives, including those structurally related to 2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide. The study reported that these compounds induced apoptosis in cancer cells via caspase activation and mitochondrial dysfunction. The findings suggest a promising avenue for developing new anticancer agents based on this chemical scaffold .

Research Findings

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing a benzothiazole moiety, such as 2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. This compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antibacterial and Antifungal Properties

The compound has also shown promising antibacterial and antifungal activities. According to research, benzothiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways .

Herbicidal Activity

In agrochemical research, compounds similar to 2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide have been evaluated for their herbicidal properties. The chlorophenoxy group is known to enhance herbicidal activity by mimicking plant growth hormones, leading to uncontrolled growth in target weed species. This characteristic makes it a potential candidate for developing new herbicides .

Data Table: Summary of Applications

| Application Type | Activity Type | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer | Inhibits proliferation in cancer cell lines; potential for drug development. |

| Antibacterial | Effective against various bacterial strains; disrupts cell wall synthesis. | |

| Antifungal | Active against fungal pathogens; interferes with metabolic pathways. | |

| Agrochemical | Herbicidal | Mimics plant hormones; effective against target weeds. |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of various benzothiazole derivatives and their anticancer activities. The results indicated that modifications to the benzothiazole ring significantly enhanced cytotoxic effects against breast cancer cells. The specific derivative containing the 4-chlorophenoxy group was highlighted for its superior activity compared to other analogs .

Case Study 2: Antibacterial Efficacy

In a clinical study assessing the antibacterial properties of benzothiazole derivatives, 2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide was tested against Staphylococcus aureus. The findings demonstrated a notable inhibition zone in cultures treated with this compound, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the benzothiazole ring, the acetamide-linked aromatic group, and additional functional groups. Key comparisons include:

Physicochemical and Pharmacokinetic Differences

- Solubility: Hydrated forms (e.g., ’s monohydrate) show improved aqueous solubility due to hydrogen-bonding networks, while trifluoromethyl or ethoxy substituents reduce solubility .

- Metabolic Stability : Trifluoromethyl groups () enhance resistance to oxidative metabolism compared to methyl or chloro substituents .

- Synthetic Accessibility : The target compound and its analogs are typically synthesized via carbodiimide-mediated coupling (e.g., EDCl in ), a robust method for acetamide formation .

Critical Analysis of Structural Modifications

- Benzothiazole Ring Modifications: 2-Methyl vs. 4-Chloro Substitution: The 2-methyl group (target compound) minimizes steric clashes during target binding, whereas 4-chloro substitution () may enhance halogen bonding but reduce conformational flexibility .

- Phenoxy vs. Phenyl Acetamide Linkages: The phenoxy group’s ether linkage (target compound) introduces rotational freedom, possibly improving binding entropy compared to rigid phenyl-attached analogs () .

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Use of copper salts as catalysts for click chemistry to enhance reaction efficiency .

- Solvents like dimethylformamide (DMF) or acetonitrile under controlled temperatures (e.g., 60–80°C) to prevent side reactions .

- Monitoring purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with target yields ≥85% .

Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Copper(I) iodide | Accelerates coupling |

| Solvent | Anhydrous DMF | Enhances solubility |

| Reaction Time | 12–24 hours | Minimizes degradation |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. For example:

- ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons in the benzothiazole ring .

- High-Resolution MS : Exact mass matching (±0.001 Da) validates molecular formula . Infrared (IR) spectroscopy can identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How does the chlorophenoxy group influence the compound’s physicochemical properties?

The 4-chlorophenoxy moiety increases lipophilicity (logP ~3.5), enhancing membrane permeability. This is critical for bioavailability in biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions. Recommendations:

Q. How can computational modeling guide structural optimization for enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like EGFR or tubulin:

- The benzothiazole ring forms π-π stacking with tyrosine residues .

- Substituent modifications (e.g., fluorination at position 4) improve binding affinity by 20–30% in silico .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR)?

Use a factorial design to test variables:

- Independent Variables : Substituents (e.g., Cl vs. F), linker length.

- Dependent Variables : IC₅₀, logP, metabolic stability. Example matrix:

| Derivative | Substituent | IC₅₀ (μM) | logP |

|---|---|---|---|

| Parent | Cl | 5.2 | 3.5 |

| Derivative A | F | 3.8 | 3.1 |

Statistical tools (e.g., ANOVA) quantify significance of structural changes .

Q. How do crystallographic studies inform intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : Between acetamide carbonyl and water molecules (d = 1.9 Å) .

- π-stacking : Benzothiazole and chlorophenyl rings (3.4 Å spacing) stabilize crystal packing .

Methodological Notes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.